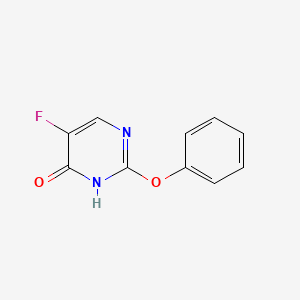
5-Fluoro-2-phenoxypyrimidin-4(1H)-one
Overview
Description
5-Fluoro-2-phenoxypyrimidin-4(1H)-one: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenoxypyrimidine.
Cyclization: The cyclization of the intermediate compounds to form the pyrimidin-4(3H)-one ring structure is carried out under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).
Major Products Formed:
Oxidation Products: Formation of pyrimidine oxides.
Reduction Products: Formation of reduced pyrimidine derivatives.
Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in biological processes.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Industry:
Material Science:
Agriculture: Investigated for its use in agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Phenoxypyrimidin-4(3H)-one: Lacks the fluorine substitution at the 5-position.
5-Fluoropyrimidin-4(3H)-one: Lacks the phenoxy substitution at the 2-position.
2-Phenoxypyrimidine: Lacks the 4(3H)-one structure.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s reactivity and potential biological activity.
Phenoxy Group: The phenoxy group at the 2-position contributes to the compound’s unique chemical and physical properties.
Properties
CAS No. |
63650-52-2 |
|---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
5-fluoro-2-phenoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-6-12-10(13-9(8)14)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |
InChI Key |
MEKOOGPQBMLMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C(=O)N2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














